An In-Depth Technical Guide to 4-Bromofuran-2-carboxamide (CAS Number: 957345-95-8)
An In-Depth Technical Guide to 4-Bromofuran-2-carboxamide (CAS Number: 957345-95-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromofuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles of furan chemistry and amide synthesis, this document details its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, with a focus on providing actionable insights for laboratory professionals.
Core Molecular Characteristics
4-Bromofuran-2-carboxamide is a substituted furan derivative featuring a bromine atom at the 4-position and a carboxamide group at the 2-position. The presence of these functional groups on the furan scaffold imparts a unique combination of chemical reactivity and potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Bromofuran-2-carboxamide is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental settings, including solubility, reaction kinetics, and purification.
| Property | Value | Source(s) |
| CAS Number | 957345-95-8 | [1] |
| Molecular Formula | C₅H₄BrNO₂ | [2] |
| Molecular Weight | 189.99 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C | [2] |
Structural Representation
The chemical structure of 4-Bromofuran-2-carboxamide is fundamental to understanding its properties and reactivity.
Caption: 2D structure of 4-Bromofuran-2-carboxamide.
Synthesis and Manufacturing
While a specific, detailed synthesis protocol for 4-Bromofuran-2-carboxamide is not widely published in peer-reviewed literature, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles. The most probable route involves the amidation of the corresponding carboxylic acid, 4-bromo-2-furoic acid.
Proposed Synthetic Pathway: Amidation of 4-Bromo-2-furoic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This can be achieved through several methods, with the most common involving the activation of the carboxylic acid followed by reaction with an ammonia source.
Caption: Proposed synthetic workflow for 4-Bromofuran-2-carboxamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard amidation procedures and should be optimized for specific laboratory conditions.
Step 1: Activation of 4-Bromo-2-furoic Acid
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To a solution of 4-bromo-2-furoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
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A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.
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Allow the reaction mixture to stir at room temperature for 1-2 hours or until the evolution of gas ceases.
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The solvent and excess activating agent are then removed under reduced pressure to yield the crude 4-bromo-2-furoyl chloride.
Causality: The carboxylic acid is converted to a more reactive acyl chloride. This is necessary because direct reaction of a carboxylic acid with ammonia is generally slow and requires high temperatures. The acyl chloride is a much stronger electrophile, readily attacked by the nucleophilic ammonia.
Step 2: Amidation
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The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).
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The solution is cooled to 0 °C and a solution of aqueous ammonium hydroxide (excess) is added dropwise with vigorous stirring.
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The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 4-Bromofuran-2-carboxamide.
Causality: The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized 4-Bromofuran-2-carboxamide should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The obtained data should be consistent with the expected structure.
Spectroscopic and Analytical Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the two protons on the furan ring and the two protons of the amide group.
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Furan Protons: Two doublets in the aromatic region (likely between δ 6.5-8.0 ppm). The proton at the 5-position would likely appear at a higher chemical shift than the proton at the 3-position. The coupling constant between these two protons would be small, characteristic of a meta-relationship in a five-membered ring.
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Amide Protons: Two broad singlets corresponding to the -NH₂ protons, likely in the range of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 160-170 ppm, corresponding to the amide carbonyl group.
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Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon bearing the carboxamide group (C2) and the carbon attached to the oxygen (C5) will be the most downfield of the ring carbons. The carbon attached to the bromine atom (C4) will also be significantly shifted.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching: Two medium to sharp bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.
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C=O Stretching (Amide I band): A strong, sharp absorption band typically in the range of 1680-1630 cm⁻¹ for the amide carbonyl group.
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N-H Bending (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.
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C-Br Stretching: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 4-Bromofuran-2-carboxamide (189.99 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the amide group, bromine, or cleavage of the furan ring.
Reactivity and Potential Applications
The chemical reactivity of 4-Bromofuran-2-carboxamide is dictated by the interplay of the furan ring, the electron-withdrawing carboxamide group, and the bromine substituent.
Key Reaction Sites
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Bromine Atom: The C-Br bond is a key site for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position, enabling the synthesis of diverse compound libraries.
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Furan Ring: The furan ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxamide group will deactivate the ring towards this type of reaction.
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Amide Group: The amide functionality is generally stable but can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.
Potential Applications in Drug Discovery and Materials Science
The furan-2-carboxamide scaffold is a known pharmacophore present in a number of biologically active compounds. Derivatives of furan-2-carboxamide have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents. The bromine atom in 4-Bromofuran-2-carboxamide serves as a versatile handle for the synthesis of analogues with modified biological activities. This makes it a valuable building block for medicinal chemists in the design and synthesis of novel drug candidates.
In materials science, furan-based compounds are explored for their potential in the development of novel polymers and organic electronic materials. The ability to functionalize 4-Bromofuran-2-carboxamide via cross-coupling reactions opens up possibilities for creating new materials with tailored electronic and physical properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Bromofuran-2-carboxamide.
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Hazard Statements: Based on supplier information for similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place[2].
Conclusion
4-Bromofuran-2-carboxamide is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through standard amidation protocols from 4-bromo-2-furoic acid. The presence of a reactive bromine handle allows for extensive derivatization, making it an attractive starting material for the generation of compound libraries for drug discovery and materials science research. A thorough understanding of its predicted spectroscopic properties and reactivity is essential for its successful application in the laboratory.
References
Please note that direct experimental data for 4-Bromofuran-2-carboxamide is limited in the public domain. The information provided is based on supplier data and established chemical principles for analogous compounds.
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MySkinRecipes. 4-Bromofuran-2-carboxamide. [Link]
